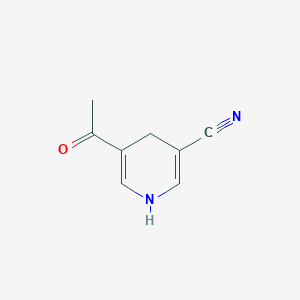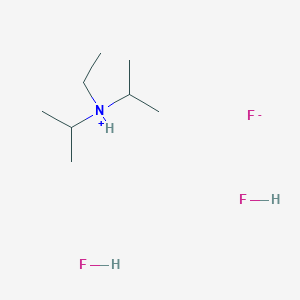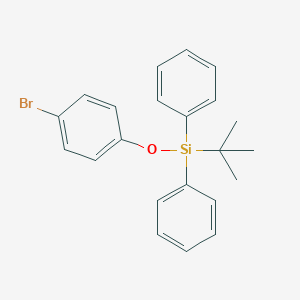
(4-Bromophenoxy)(tert-butyl)diphenylsilane
概要
説明
(4-Bromophenoxy)(tert-butyl)diphenylsilane, also known as BPS, is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. BPS is a silane compound that is widely used as a precursor in the synthesis of various organic and inorganic compounds.
作用機序
(4-Bromophenoxy)(tert-butyl)diphenylsilane acts as a silane coupling agent, which forms a covalent bond between the organic and inorganic components of a material. (4-Bromophenoxy)(tert-butyl)diphenylsilane has a high affinity for hydroxyl groups, which enables it to form strong bonds with various substrates. (4-Bromophenoxy)(tert-butyl)diphenylsilane has been shown to improve the mechanical and thermal properties of materials by enhancing the adhesion between the organic and inorganic components.
生化学的および生理学的効果
(4-Bromophenoxy)(tert-butyl)diphenylsilane has been shown to have low toxicity and is not mutagenic or carcinogenic. (4-Bromophenoxy)(tert-butyl)diphenylsilane has been used as a food contact material and has been shown to have no adverse effects on human health. (4-Bromophenoxy)(tert-butyl)diphenylsilane has also been shown to have antimicrobial properties and has been used as a preservative in various products.
実験室実験の利点と制限
The advantages of using (4-Bromophenoxy)(tert-butyl)diphenylsilane in lab experiments include its high yield, low toxicity, and ease of synthesis. (4-Bromophenoxy)(tert-butyl)diphenylsilane is also relatively cheap compared to other silane coupling agents. The limitations of using (4-Bromophenoxy)(tert-butyl)diphenylsilane in lab experiments include its limited solubility in organic solvents and its sensitivity to moisture.
将来の方向性
Future research on (4-Bromophenoxy)(tert-butyl)diphenylsilane could focus on the synthesis of new siloxane polymers and organosilicon compounds with improved properties. (4-Bromophenoxy)(tert-butyl)diphenylsilane could also be used in the synthesis of new materials with applications in the field of nanotechnology. Further research could also focus on the use of (4-Bromophenoxy)(tert-butyl)diphenylsilane as a preservative in various products and its potential use in the field of medicine.
Conclusion:
In conclusion, (4-Bromophenoxy)(tert-butyl)diphenylsilane is a widely used silane compound that has various applications in scientific research. (4-Bromophenoxy)(tert-butyl)diphenylsilane is used as a precursor in the synthesis of various organic and inorganic compounds and has been shown to have low toxicity and antimicrobial properties. (4-Bromophenoxy)(tert-butyl)diphenylsilane has advantages and limitations for lab experiments, and future research could focus on the synthesis of new materials and its potential use in the field of medicine.
科学的研究の応用
(4-Bromophenoxy)(tert-butyl)diphenylsilane has been extensively used in scientific research as a precursor in the synthesis of various compounds. (4-Bromophenoxy)(tert-butyl)diphenylsilane is widely used in the synthesis of siloxane polymers, which have applications in various fields such as electronics, optics, and coatings. (4-Bromophenoxy)(tert-butyl)diphenylsilane is also used in the synthesis of organosilicon compounds, which have applications in the field of medicine, agriculture, and material science.
特性
CAS番号 |
127481-94-1 |
|---|---|
製品名 |
(4-Bromophenoxy)(tert-butyl)diphenylsilane |
分子式 |
C22H23BrOSi |
分子量 |
411.4 g/mol |
IUPAC名 |
(4-bromophenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H23BrOSi/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-17H,1-3H3 |
InChIキー |
ZJVXXEFZKXBKPU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |
同義語 |
Silane, (4-bromophenoxy)(1,1-dimethylethyl)diphenyl- |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)
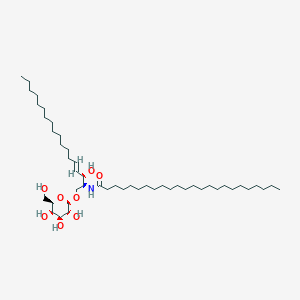
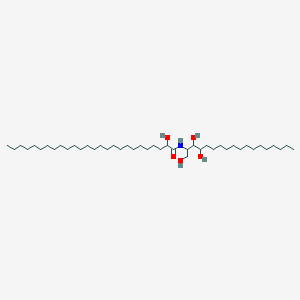
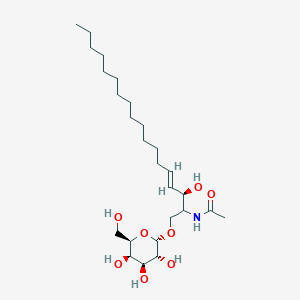
![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)
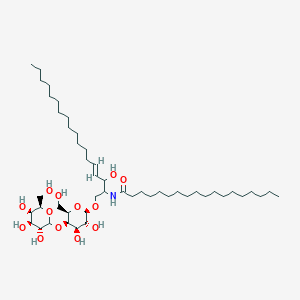
![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
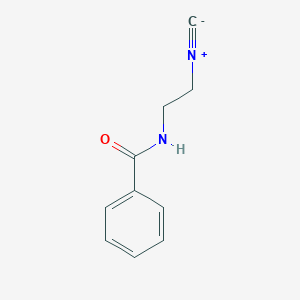
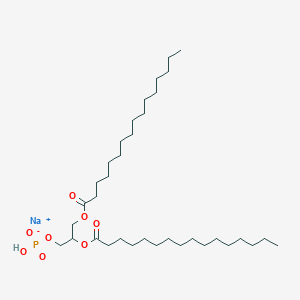
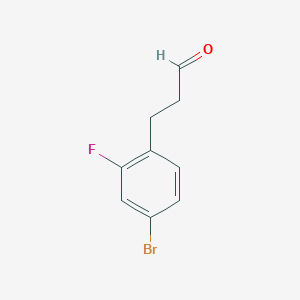
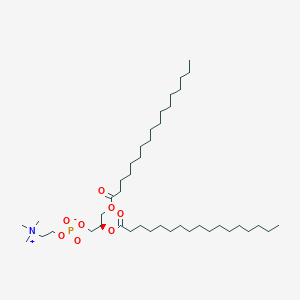
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
